molecular formula C6H6F3NO B2358174 N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide CAS No. 669776-70-9

N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide

Cat. No.: B2358174
CAS No.: 669776-70-9
M. Wt: 165.115
InChI Key: DSJUGXXRENVCSF-UHFFFAOYSA-N
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Description

N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide is a chemical compound that belongs to the family of amides It is characterized by the presence of a trifluoroacetamide group attached to a butynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide typically involves the reaction of but-3-yn-1-amine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

But-3-yn-1-amine+Trifluoroacetic anhydrideThis compound\text{But-3-yn-1-amine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} But-3-yn-1-amine+Trifluoroacetic anhydride→this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature is typically maintained at around 0-5°C to control the rate of reaction and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The butynyl chain may also interact with hydrophobic regions of proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N-but-3-enyl-2,2,2-trifluoroacetamide
  • N-but-3-yn-2-yl-2,2,2-trifluoroacetamide

Uniqueness

N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide is unique due to the presence of both a trifluoroacetamide group and a butynyl chain. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-but-3-ynyl-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO/c1-2-3-4-10-5(11)6(7,8)9/h1H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJUGXXRENVCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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